Product packaging for Fluorobenzyl bromide(Cat. No.:CAS No. 17815-88-2)

Fluorobenzyl bromide

Cat. No.: B1653185
CAS No.: 17815-88-2
M. Wt: 189.02 g/mol
InChI Key: AVPMRIWGOGRNBF-UHFFFAOYSA-N
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Description

4-Fluorobenzyl Bromide (CAS 459-46-1) is a versatile alkylating agent essential for constructing complex molecular architectures in research and development. This compound, typically supplied as a colorless to light yellow liquid with a consistent purity of 98% or higher, is designed to reliably introduce the 4-fluorobenzyl group into target molecules via SN2 nucleophilic substitution reactions . Its primary function is the strategic modification of compounds, particularly in pharmaceutical intermediate synthesis, where the incorporation of fluorine can impart improved metabolic stability and influence the electronic properties of lead molecules . The utility of fluorobenzyl groups extends to specialized applications like carbohydrate and complex oligosaccharide synthesis, where analogous groups such as the 3-fluoro-4-siloxybenzyl ether have been developed as sophisticated protecting groups with orthogonal stability profiles . This highlights the value of fluorobenzyl motifs in demanding synthetic workflows. As a key building block in both drug discovery and materials science, 4-Fluorobenzyl Bromide enables the exploration of new chemical space and the development of novel products. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrF B1653185 Fluorobenzyl bromide CAS No. 17815-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMRIWGOGRNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311623
Record name fluorobenzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID00311623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17815-88-2
Record name NSC244363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244363
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [bromo(fluoro)methyl]benzene
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Preparation Methods

Phosphorus Tribromide-Mediated Bromination

Reaction Conditions :

  • Substrate : 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, or 4-fluorobenzyl alcohol.
  • Reagent : PBr₃ (0.5 equivalents) in diethyl ether at 0°C for 0.5 hours.
  • Workup : Quenching with sodium carbonate, extraction with ethyl acetate, and column chromatography purification.

Yield : 75–95% depending on the isomer.
Mechanism : Nucleophilic substitution (SN₂) where PBr₃ activates the hydroxyl group for bromide displacement.

Hydrobromic Acid (HBr) in Acetic Acid

Reaction Conditions :

  • Substrate : Fluorobenzyl alcohol.
  • Reagent : 48% HBr in acetic acid under reflux for 4–6 hours.
  • Workup : Neutralization with sodium bicarbonate, distillation under reduced pressure.

Yield : 60–80%.
Advantage : Scalable for industrial production but requires corrosion-resistant equipment.

Multi-Step Synthesis from Toluene Derivatives

Patents and industrial protocols often employ multi-step routes starting from para-toluidine or fluorotoluene precursors. These methods are favored for producing substituted fluorobenzyl bromides with high regioselectivity.

Nitration, Bromination, and Diazotization

Example : Synthesis of 2-fluoro-4-bromo benzyl bromide:

  • Nitration : Para-toluidine sulfate treated with mixed acid (H₂SO₄/HNO₃) at -5°C to +5°C yields 3-nitro-4-methyl aniline.
  • Bromination : Diazotization with NaNO₂/HBr followed by cuprous bromide yields 2-nitro-4-toluene bromide.
  • Reduction : Sodium sulfide reduces the nitro group to an amine.
  • Diazotization Fluoridation : HF/NaNO₂ at -5°C introduces fluorine.
  • Light Bromination : UV light (λ > 300 nm) with Br₂ at 160–180°C produces 2-fluoro-4-bromo benzyl bromide.

Yield : 70–85% after distillation.

Friedel-Crafts Alkylation

Reaction Conditions :

  • Substrate : Fluorobenzene.
  • Reagent : Bromomethyl ether in the presence of AlCl₃.
  • Workup : Hydrolysis with HBr to yield fluorobenzyl bromide.

Yield : 50–65%.
Limitation : Low regioselectivity for meta-substituted products.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS enables allylic or benzylic bromination under radical initiation, avoiding electrophilic addition to aromatic rings.

Benzylic Bromination of Fluorotoluene

Reaction Conditions :

  • Substrate : 4-fluorotoluene.
  • Reagent : NBS, benzoyl peroxide (radical initiator), CCl₄ reflux.
  • Workup : Filtration and solvent evaporation.

Yield : 40–55%.
Mechanism : Radical chain propagation involving abstraction of benzylic hydrogen and bromine transfer.

Ether Cleavage for Specialty Derivatives

Ether intermediates can be cleaved to generate fluorobenzyl bromides with specific substitution patterns.

Cleavage of 4-Fluoro-3-phenoxybenzyl Ether

Reaction Conditions :

  • Substrate : 4-fluoro-3-phenoxybenzyl ether.
  • Reagent : 48% HBr in acetic acid under reflux.
  • Workup : Extraction with cyclohexane and vacuum distillation.

Yield : 80–90%.
Application : Synthesis of neurochemical intermediates.

Comparison of Methods

Method Starting Material Reagents/Conditions Yield Isomer Selectivity Scale
PBr₃ Bromination Fluorobenzyl alcohol PBr₃, 0°C, 0.5h 75–95% High Lab-scale
Multi-Step Synthesis Para-toluidine HNO₃, HBr, HF, UV light 70–85% Very High Industrial
NBS Radical Bromination Fluorotoluene NBS, CCl₄, reflux 40–55% Moderate Lab-scale
Ether Cleavage Phenoxybenzyl ether HBr, acetic acid, reflux 80–90% High Pilot-scale

Challenges and Optimization Strategies

  • Regioselectivity : Multi-step routes (e.g., nitration/bromination sequences) outperform Friedel-Crafts in controlling substitution patterns.
  • Purification : Distillation under reduced pressure (e.g., 85°C/15 mmHg for 4-fluorobenzyl bromide) ensures high purity.
  • Radiolysis Mitigation : Adding antioxidants (e.g., ascorbic acid) during synthesis improves yields in high-activity radiochemical preparations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

2-Fluorobenzyl bromide undergoes S<sub>N</sub>2 reactions with nucleophiles, replacing the bromide group. Key examples include:

Azide Formation

Reaction with sodium azide (NaN₃) yields 2-fluorobenzyl azide, a precursor for click chemistry:
Reaction:
C7H6BrF+NaN3C7H6FN3+NaBr\text{C}_7\text{H}_6\text{BrF} + \text{NaN}_3 \rightarrow \text{C}_7\text{H}_6\text{FN}_3 + \text{NaBr}
Conditions:

  • Solvent: DMF or acetonitrile

  • Temperature: 0–25°C

  • Yield: 75%

Characterization Data (2-fluorobenzyl azide):

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 7.26 (m, 1H), 7.09 (td, 1H), 7.03 (dd, 1H), 4.33 (s, 2H)

  • 19F NMR^{19}\text{F NMR}: δ -117.98 ppm

Alkylation of Amines and Heterocycles

2-Fluorobenzyl bromide alkylates nitrogen-containing compounds, forming benzylated derivatives. For example:
Reaction with 7-trifluoromethyl indoline-2,3-dione :

YieldConditionsProduct
84%K₂CO₃, DMF, 75–78°C1-(4-Bromo-2-fluorobenzyl)-7-trifluoromethyl indoline-2,3-dione

Mechanism: Base-assisted deprotonation of the amine, followed by nucleophilic attack on the benzylic carbon.

Oxidation Reactions

The benzylic position can be oxidized to form carbonyl derivatives:

Formation of 2-Fluorobenzaldehyde

Reagents: KMnO₄ (acidic/basic conditions) or CrO₃
Reaction:
C7H6BrFOxidationC7H5FO\text{C}_7\text{H}_6\text{BrF} \xrightarrow{\text{Oxidation}} \text{C}_7\text{H}_5\text{FO}
Applications: Intermediate for pharmaceuticals and fragrances.

Formation of 2-Fluorobenzoic Acid

Conditions: Strong oxidizing agents under reflux.

Reduction Reactions

Reduction of 2-fluorobenzyl bromide regenerates the parent hydrocarbon:
Reagents:

  • Catalytic hydrogenation (H₂/Pd-C)

  • LiAlH₄

Reaction:
C7H6BrFReductionC7H7F+HBr\text{C}_7\text{H}_6\text{BrF} \xrightarrow{\text{Reduction}} \text{C}_7\text{H}_7\text{F} + \text{HBr}
Product: 2-Fluorotoluene

Cross-Coupling Reactions

The bromide substituent enables participation in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Example :

ComponentRoleConditionsYield
4-Bromo-2-fluorobenzyl bromideElectrophilePd(dppf)Cl₂, Cs₂CO₃, THF/H₂O, 160°C (microwave)85%
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleBoronate ester

Product: 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)spiro[indoline-3,3’-pyrrolidin]-2-one

Comparative Reactivity

The ortho-fluorine substituent differentiates 2-fluorobenzyl bromide from analogs:

CompoundReactivity (vs. 2-Fluorobenzyl Bromide)Key Difference
Benzyl bromideLower electrophilicityNo fluorine substituent
4-Fluorobenzyl bromideReduced steric hindrancePara-fluorine position
2-Chlorobenzyl bromideSimilar reactivity, but Cl is less electronegativeHalogen type

Scientific Research Applications

Pharmaceutical Synthesis

Fluorobenzyl bromides are crucial intermediates in the synthesis of numerous pharmaceutical compounds. They facilitate the introduction of fluorine atoms into organic molecules, which can enhance biological activity and selectivity.

Key Applications:

  • Antiviral and Anticancer Agents: Fluorobenzyl bromides are used to synthesize compounds that inhibit viral replication and cancer cell growth. For instance, they are involved in the production of HIV integrase inhibitors, which target critical pathways in viral replication .
  • Caspase Inhibitors: These compounds are utilized in developing selective inhibitors for caspases, which play a vital role in apoptosis, making them targets for cancer therapy .

Organic Synthesis

In organic chemistry, fluorobenzyl bromides serve as versatile reagents for creating complex molecules. Their ability to introduce functional groups allows chemists to modify existing compounds effectively.

Mechanism of Action:

  • The substitution reaction typically follows an SN2 mechanism, where a nucleophile displaces the bromine atom, forming a new carbon-nucleophile bond .

Examples:

  • Synthesis of benzazepines through alkylation reactions using 2-bromo-5-fluorobenzyl bromide demonstrates its utility in creating complex nitrogen-containing heterocycles .

Material Science

Fluorobenzyl bromides contribute to developing advanced materials with specific chemical properties. Their unique characteristics enable the design of polymers and coatings that exhibit enhanced performance.

Applications:

  • Polymer Chemistry: They are used to modify polymer backbones or side chains to improve thermal stability and chemical resistance.
  • Coatings: Fluorinated materials often exhibit improved hydrophobicity and chemical inertness, making them suitable for protective coatings .

Biochemical Research

In biochemical studies, fluorobenzyl bromides help researchers investigate enzyme interactions and metabolic pathways.

Case Studies:

  • Researchers utilize these compounds to study enzyme kinetics and mechanisms, providing insights into potential drug targets and therapeutic strategies .

Agrochemical Development

Fluorobenzyl bromides are also explored in agrochemical formulations, contributing to the design of effective pesticides and herbicides.

Benefits:

  • The introduction of fluorine can enhance the biological activity of agrochemicals while reducing environmental impact by targeting specific pests without affecting non-target organisms .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical SynthesisHIV integrase inhibitors, anticancer agentsEnhanced biological activity
Organic SynthesisAlkylation reactions for complex moleculesVersatile reagent for functional group modification
Material SciencePolymer modification, protective coatingsImproved stability and chemical resistance
Biochemical ResearchEnzyme interaction studiesInsights into metabolic pathways
Agrochemical DevelopmentTargeted pesticides and herbicidesIncreased efficacy with reduced environmental impact

Mechanism of Action

The mechanism of action of fluorobenzyl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity makes it a valuable tool in organic synthesis for introducing fluorobenzyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variations (o-, m-, p-Fluorobenzyl Bromide)

Property 2-Fluorobenzyl Bromide 3-Fluorobenzyl Bromide 4-Fluorobenzyl Bromide
Synthesis Yield Moderate (20–33% via radiofluorination) 33% (single-step radiosynthesis) 31–52% (optimized methods)
Applications Specialty chemicals, MAO-B inhibitors PET radiotracers (e.g., [18F]lapatinib) Agrochemicals, pharmaceuticals
Hazards Lachrymatory Less hazardous Standard handling
  • Key Insight : The p-isomer dominates industrial applications due to higher yields and stability, while o- and m-isomers are niche in radiochemistry and specialty syntheses .

Comparison with Other Benzyl Halides

Compound Reactivity Handling Challenges Applications
Fluorobenzyl Bromide High (facile SN2 reactions) Moderate (lachrymatory o-isomer) Pharmaceuticals, PET imaging
Fluorobenzyl Chloride Lower (requires catalysts) Less reactive Limited to specific alkylations
Fluorobenzyl Iodide Very high (but unstable) Highly lachrymatory, volatile Rarely used outside research
  • Key Insight : Bromides balance reactivity and stability, making them preferred over chlorides (lower reactivity) and iodides (handling risks) .

Comparison with Non-Fluorinated Analogues

  • Benzyl Bromide (C₆H₅CH₂Br) :
    • Less electronegative, lower polarity.
    • Lower demand in pharmaceuticals due to reduced bioactivity compared to fluorinated derivatives .
  • 4-Fluorobenzyl Bromide vs. 2-Methylpyridine Derivatives :
    • Fluorobenzyl groups show superior MAO-B inhibition (e.g., 85% inhibition vs. 40% for 2-methylpyridine derivatives) due to optimal polarity and steric effects .

Research Findings and Industrial Relevance

Agrochemical Intermediates

  • This compound derivatives improve pesticidal activity by enhancing molecular stability and target specificity .

Market Trends

  • 4-Fluorobenzyl Bromide Market : Projected to grow at 5.8% CAGR (2023–2032), driven by pharmaceutical demand .
  • High-Purity Demand : >99% purity grades dominate pharmaceutical applications, while <99% grades suffice for agrochemicals .

Critical Challenges and Opportunities

  • Challenges :
    • Regulatory hurdles for high-purity intermediates .
    • Hazardous handling of o-isomers .
  • Opportunities :
    • Expansion in emerging markets (Asia-Pacific) due to pharmaceutical R&D growth .
    • Single-step radiosynthesis methods reducing production costs .

Biological Activity

Fluorobenzyl bromide, particularly in its derivatives, has garnered attention in various fields of research due to its significant biological activities. This article explores the biological activity of this compound, focusing on its applications in pharmaceutical synthesis, biochemical research, and its role as a radiopharmaceutical.

Overview of this compound

This compound refers to a class of compounds where a fluorine atom is substituted onto a benzyl bromide structure. This modification enhances the compound's reactivity and stability, making it valuable in organic synthesis and medicinal chemistry.

1. Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the development of anti-cancer drugs. The incorporation of fluorinated compounds into drug design often improves the pharmacokinetic properties and biological activity of the resulting molecules.

Table 1: Key Pharmaceutical Applications of this compound

ApplicationDescription
Anti-cancer agentsUsed as an intermediate for synthesizing targeted therapies for cancer.
Organic synthesisFacilitates the introduction of bromine and fluorine substituents.
RadiopharmaceuticalsServes as a precursor for imaging agents used in PET scans.

2. Biochemical Research

In biochemical research, this compound is employed to study various biological processes and interactions. It is particularly useful in developing targeted therapies that require specific molecular targeting.

Case Study: Imaging Prostate Cancer

A notable study involved the preparation of a radiopharmaceutical using 4-[^18F]this compound. This compound was used to synthesize N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[^18F]fluorobenzyl-L-cysteine ([^18F]DCFBC), which showed high localization to PSMA+-expressing tumors in mice. The biodistribution studies indicated that this compound could effectively differentiate between cancerous and non-cancerous tissues, making it a promising candidate for prostate cancer imaging via positron emission tomography (PET) .

3. Biological Activity and Mechanism

The biological activity of this compound derivatives has been evaluated through various assays. For instance, a study on 1-(4-fluorobenzyl) derivatives revealed potent anti-acetylcholinesterase (AChE) activity with an IC50 value of 8.9 nM, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .

Table 2: Biological Activity Data

CompoundBiological ActivityIC50 Value (nM)
1-(4-fluorobenzyl) derivativeAnti-AChE8.9
[^18F]DCFBCImaging agent for prostate cancerN/A

4. Safety and Toxicological Considerations

While this compound has promising applications, safety considerations are paramount. It is classified as a lachrymator and can cause severe burns upon contact with skin or eyes . Handling precautions should include protective gear and immediate access to medical assistance in case of exposure.

Q & A

What are the optimal synthetic routes for preparing fluorobenzyl bromide isomers, and how do reaction conditions influence radiochemical yields?

Basic Research Focus:
this compound isomers (2- and 4-fluoro derivatives) are typically synthesized via halogenation of fluorobenzyl alcohols using reagents like triphenylphosphine dibromide (Ph₃PBr₂). For 4-fluorobenzyl bromide, the reaction in dichloromethane (CH₂Cl₂) achieves >98% radiochemical yield at room temperature within 5 minutes, provided the solvent is thoroughly dried . The use of silica cartridges simplifies purification, enabling automation .

Advanced Consideration:
Recent advances utilize diaryliodonium salts for single-step radiosynthesis of [¹⁸F]this compound, bypassing multi-step protocols. For example, 3-[¹⁸F]this compound is synthesized in 33% yield via direct radiofluorination of iodonium precursors, reducing synthesis time and complexity .

How do structural differences between 2- and 4-fluorobenzyl bromide isomers affect their reactivity and applications in labeling?

Basic Characterization:

  • Physical Properties :
    • 4-Fluorobenzyl bromide : Boiling point 85°C (20 hPa), density 1.517 g/mL .
    • 2-Fluorobenzyl bromide : Boiling point 84–85°C (15 mmHg), density 1.567 g/mL .
      The ortho-substituent in 2-fluoro derivatives introduces steric hindrance, reducing nucleophilic substitution rates compared to para-substituted analogs.

Advanced Application:
In positron emission tomography (PET), 4-[¹⁸F]this compound is preferred for labeling biomolecules due to its higher stability and radiochemical purity (>70–80% yield) . Conversely, 2-fluoro isomers are explored in synthesizing lapatinib derivatives for kinase imaging, leveraging their unique electronic effects .

What analytical methods are recommended for characterizing this compound derivatives, and how are purity thresholds validated?

Basic Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies byproducts. NIST Standard Reference Database 69 provides retention indices for isomer differentiation .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes positional isomers via distinct chemical shifts (e.g., δ −114 ppm for 4-fluoro vs. δ −109 ppm for 2-fluoro derivatives) .

Advanced Challenge:
For radiopharmaceuticals, stringent validation includes:

  • Radio-TLC/HPLC : Quantifies radiochemical purity (>95% required for in vivo use) .
  • Stability Studies : Assess decomposition under storage conditions (e.g., CH₂Cl₂ vs. acetonitrile) .

How can researchers resolve contradictions in reported radiochemical yields for this compound synthesis?

Case Study:
Early methods reported 50–60% overall yields for 4-[¹⁸F]this compound , while newer iodonium salt approaches achieve 20–52% yields . Contradictions arise from:

  • Solvent Dryness : Traces of water reduce Ph₃PBr₂ efficiency, necessitating rigorous drying .
  • Precursor Quality : Impurities in diaryliodonium salts lower radiofluorination efficiency .

Resolution Strategy:

  • Replicate protocols with controlled humidity (<10 ppm H₂O) .
  • Compare yields using alternative precursors (e.g., aryl boronic acids vs. iodonium salts) .

What novel applications of this compound are emerging in medicinal chemistry and imaging?

Advanced Research Directions:

  • PET Tracers : 4-[¹⁸F]this compound labels delta opioid receptor ligands, enabling neuroimaging .
  • Prodrug Activation : Derivatives like MDMB-FUBINACA (a synthetic cannabinoid) utilize 4-fluorobenzyl groups for metabolic stability studies .
  • Oxidative Stress Biomarkers : Derivatization with pentathis compound enhances GC-MS detection of malondialdehyde (MDA), a lipid peroxidation marker .

What are best practices for experimental design when working with this compound in multi-step syntheses?

Methodological Guidelines:

  • Hypothesis-Driven Workflow : Link precursor choice (e.g., iodonium salts) to desired labeling efficiency .
  • Reproducibility : Document solvent drying protocols and cartridge purification steps .
  • Safety : Adhere to UN3265 (Corrosive) handling standards, including fume hood use and neutralization of waste .

How can researchers address challenges in automating this compound synthesis?

Technical Considerations:

  • On-Column Reactions : Reduce manual steps by integrating C18 cartridge purification with halogenation .
  • Modular Synthesizers : Optimize flow rates for iodonium salt reactions to minimize [¹⁸F]fluoride loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorobenzyl bromide
Reactant of Route 2
Fluorobenzyl bromide

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